Cupric chlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

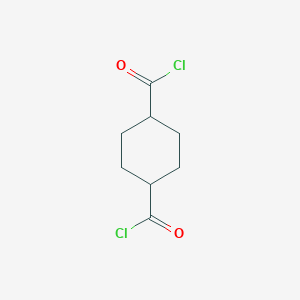

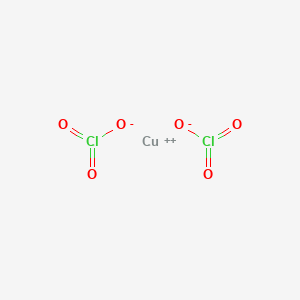

Cupric chlorate is a chemical compound with the formula Cu(ClO3)2. It is a green crystalline solid that is soluble in water. Cupric chlorate is commonly used in scientific research applications due to its unique properties.

Applications De Recherche Scientifique

Water Treatment and Environmental Applications

The role of cupric ions, potentially from cupric chlorate, has been examined in the H2O2/UV oxidation of humic acids, a process significant in water treatment. The presence of cupric ions was found to inhibit the mineralization of humic acids, affecting the degradation rate and UV light absorbance at 254 nm, which is crucial for assessing water quality. This study provides insights into the interactions between cupric ions and humic substances, highlighting the importance of understanding these dynamics for effective water treatment and environmental management (Liao, Lu & Su, 2001).

Mercury Removal

Research into the mechanisms of mercury oxidation over chlorine and cupric impregnated activated carbon sheds light on the roles of cupric and chloride, possibly from cupric chlorate, in mercury removal processes. The combination of chlorine and cupric was found to provide stable and efficient mercury removal, with cupric ions facilitating the process and offering adsorption sites for oxidized mercury. This research is particularly relevant in contexts where mercury removal from industrial emissions or waste streams is a priority (Chen et al., 2018).

Analytical Chemistry

In the realm of analytical chemistry, the distribution of cupric chloro-complexes in hydrochloric acid solutions has been a topic of interest. Understanding this distribution is crucial for anion exchange reactions, which are instrumental in achieving ultrahigh purification during hydrometallurgical processes. This research provides foundational knowledge for improving anion exchange separation methods, contributing to more sophisticated purification processes in various industrial applications (Uchikoshi, 2017).

Material Science and Nanotechnology

Cupric oxide nanostructures, possibly derived from cupric chlorate, have attracted significant attention due to their unique properties and applications in fields like energy storage, sensors, and environmental remediation. A comprehensive review of the synthesis, properties, and applications of cupric oxide nanostructures highlights their potential as key components in micro/nanoscale devices. These nanostructures have been explored for use in batteries, supercapacitors, solar cells, gas sensors, and catalysis, among other applications, showcasing the versatility and importance of cupric compounds in advancing material science and nanotechnology (Zhang et al., 2014).

Propriétés

Numéro CAS |

14721-21-2 |

|---|---|

Nom du produit |

Cupric chlorate |

Formule moléculaire |

Cl2CuO6 |

Poids moléculaire |

230.45 g/mol |

Nom IUPAC |

copper;dichlorate |

InChI |

InChI=1S/2ClHO3.Cu/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |

Clé InChI |

IJCCOEGCVILSMZ-UHFFFAOYSA-L |

SMILES |

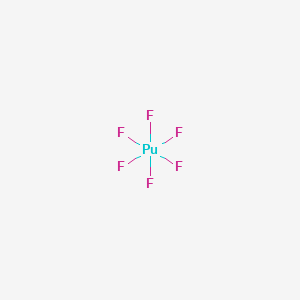

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |

SMILES canonique |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |

Autres numéros CAS |

14721-21-2 26506-47-8 |

Description physique |

Copper chlorate appears as a blue to green crystalline solid. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. It is used to make other chemicals. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.